100-Fold Greater Potency Than Kasugamycin in Cell-Free Protein Synthesis Inhibition
Minosaminomycin inhibits phage f2 RNA-directed protein synthesis in an Escherichia coli cell-free system with an IC50 of 0.2 µM (2 × 10⁻⁷ M). In the same assay system, kasugamycin requires a 100-fold higher concentration to achieve equivalent inhibition [1]. This quantitative potency advantage is a direct head-to-head comparison from a single study and establishes minosaminomycin as a substantially more potent inhibitor of prokaryotic translation initiation.
| Evidence Dimension | Inhibition of phage f2 RNA-directed protein synthesis |
|---|---|
| Target Compound Data | IC50 = 0.2 µM (2 × 10⁻⁷ M) |
| Comparator Or Baseline | Kasugamycin: IC50 ≈ 20 µM (calculated from 100-fold difference) |
| Quantified Difference | 100-fold more potent |
| Conditions | E. coli cell-free system; phage f2 RNA as template |
Why This Matters
For in vitro translation studies targeting mycobacterial or prokaryotic systems, minosaminomycin achieves potent inhibition at nanomolar concentrations, reducing compound consumption and enabling mechanistic studies where kasugamycin would be ineffective.
- [1] Suzukake K, Hori M, Uehara Y, Iinuma K, Hamada M, Umezawa H. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics. J Antibiot (Tokyo). 1977;30(2):132-140. View Source
